CID 16219288

Beschreibung

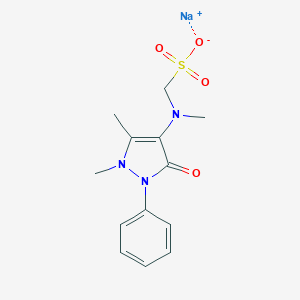

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

68-89-3 |

|---|---|

Molekularformel |

C13H17N3NaO4S |

Molekulargewicht |

334.35 g/mol |

IUPAC-Name |

sodium [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |

InChI |

InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20); |

InChI-Schlüssel |

CEOUXRNZHGKECQ-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na] |

Aussehen |

Powder |

Andere CAS-Nummern |

68-89-3 |

Piktogramme |

Health Hazard |

Löslichkeit |

>50.2 [ug/mL] (The mean of the results at pH 7.4) |

Synonyme |

Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |

Herkunft des Produkts |

United States |

Dipyrone Biotransformation and Metabolic Pathways

Non-Enzymatic Conversion and Primary Metabolites

Upon administration, dipyrone is rapidly and spontaneously converted into its primary active metabolite through a non-enzymatic hydrolysis reaction frontiersin.orgmdpi.comchemsrc.comscielo.brmedchemexpress.comgeneesmiddeleninformatiebank.nl. This conversion typically occurs in the gastrointestinal tract and in the presence of oxygen chemsrc.commedchemexpress.comgeneesmiddeleninformatiebank.nl.

The initial and most significant step in dipyrone's biotransformation is its non-enzymatic cleavage to form 4-N-Methylaminoantipyrine (4-MAA) frontiersin.orgmdpi.comchemsrc.comscielo.brmedchemexpress.comgeneesmiddeleninformatiebank.nl. This reaction is rapid, with dipyrone being degraded with a half-life of approximately 16 minutes in vitro geneesmiddeleninformatiebank.nl. 4-MAA is the primary active metabolite and is largely responsible for the analgesic and antipyretic effects of dipyrone frontiersin.orgmdpi.comchemsrc.commdpi.com. It reaches systemic circulation after this non-enzymatic cleavage and is almost completely absorbed from the digestive system frontiersin.orgmdpi.commdpi.com.

Enzymatic Biotransformation of Active Metabolites

Following the formation of 4-MAA, further metabolism occurs primarily in the liver, mediated by various enzyme systems, particularly cytochrome P450 (CYP) enzymes mdpi.comscielo.brmdpi.commdpi.com. These enzymatic pathways lead to the formation of other metabolites, some of which retain pharmacological activity, while others are inactive frontiersin.orgmdpi.com.

N-demethylation is a key enzymatic pathway in the metabolism of 4-MAA, leading to the formation of another active metabolite frontiersin.orgmdpi.commdpi.com.

4-MAA undergoes N-demethylation to yield 4-Aminoantipyrine (B1666024) (4-AA) frontiersin.orgmdpi.comscielo.brmdpi.commedchemexpress.commdpi.com. This conversion is a significant metabolic step, and 4-AA is considered a second active metabolite of dipyrone mdpi.commdpi.com. While 4-MAA is generally present in higher concentrations and is primarily responsible for the analgesic effect, 4-AA also contributes to the drug's clinically relevant properties frontiersin.orgmdpi.com.

The N-demethylation of 4-MAA to 4-AA is primarily mediated by cytochrome P450 (CYP) enzymes in the liver mdpi.comscielo.brmdpi.commdpi.com. Research indicates that several CYP isoforms are involved in this process. Specifically, CYP1A2 has been identified as the major enzyme responsible for 4-MAA N-demethylation nih.govnih.govresearchgate.netresearchgate.net. Additionally, CYP2C19 and CYP2D6 contribute to the N-demethylation of 4-MAA nih.govnih.govresearchgate.netljmr.lyjocpr.comjocpr.com. Some studies also suggested CYP3A4's involvement in the N-demethylation of MAA to AA mdpi.commdpi.comgeneesmiddeleninformatiebank.nl.

The intrinsic clearance values for the most active enzymes in 4-MAA N-demethylation have been reported, with CYP2C19 showing the highest catalytic efficiency jocpr.comjocpr.com. For instance, intrinsic clearance values were 0.092 for CYP2C19, 0.027 for CYP2D6, and 0.026 for CYP1A2 jocpr.comjocpr.com. In vitro experiments using supersomes and human liver microsomes have consistently demonstrated the involvement and relative importance of these CYPs nih.govnih.govresearchgate.netljmr.lyjocpr.com.

Table 1: Cytochrome P450 Enzymes Involved in 4-MAA N-Demethylation

| CYP Enzyme | Role in 4-MAA N-Demethylation | Intrinsic Clearance (µl/min/pmol) jocpr.comjocpr.com |

| CYP1A2 | Major contributor | 0.026 |

| CYP2C19 | Major contributor, highest catalytic efficiency | 0.092 |

| CYP2D6 | Contributes | 0.027 |

| CYP3A4 | Suggested contribution mdpi.commdpi.comgeneesmiddeleninformatiebank.nl | Not specified in provided data |

In addition to N-demethylation, 4-MAA can also undergo oxidation to form 4-N-Formylaminoantipyrine (4-FAA) frontiersin.orgmdpi.commedchemexpress.commdpi.comnih.govnih.govresearchgate.netblucher.com.br. This pathway represents another significant metabolic route for 4-MAA. 4-FAA is generally considered an inactive metabolite mdpi.com. CYP1A2 has been identified as the major CYP enzyme for 4-FAA formation nih.govnih.govresearchgate.net.

Table 2: Key Metabolites of Dipyrone and Their Characteristics

| Metabolite Name | Formation Pathway | Activity | PubChem CID |

| 4-N-Methylaminoantipyrine (4-MAA) | Non-enzymatic cleavage of Dipyrone | Active | 10618 nih.gov |

| 4-Aminoantipyrine (4-AA) | N-Demethylation of 4-MAA (CYP1A2, CYP2C19, CYP2D6) | Active | 2151 fishersci.nlwikipedia.orgnih.govfishersci.ca |

| 4-N-Formylaminoantipyrine (4-FAA) | Oxidation of 4-MAA (CYP1A2) | Inactive | 72666 uni.lunih.govmassbank.eu |

| 4-N-Acetylaminoantipyrine (4-AAA) | Acetylation of 4-AA (N-acetyltransferase 2) frontiersin.orgmdpi.commdpi.commdpi.com | Inactive | Not specified in provided data |

N-Formylation Pathways

Formation of 4-N-Formylaminoantipyrine (4-FAA)

Dipyrone undergoes rapid hydrolysis, primarily in the gastrointestinal tract, to its main active metabolite, 4-methylaminoantipyrine (4-MAA). nih.govresearchgate.netfrontiersin.orgplos.orgmdpi.comresearchgate.netfrontiersin.orgnih.govscielo.brgeneesmiddeleninformatiebank.nl Subsequently, 4-MAA is further metabolized in the liver to 4-formylaminoantipyrine (B29614) (4-FAA) through a C-oxidation process. researchgate.netnih.gov This reaction is predominantly mediated by cytochrome P450 (CYP) 1A2, with minor contributions from CYP2C19 and CYP2D6. nih.gov 4-FAA is considered an inactive metabolite of dipyrone. plos.orgresearchgate.net Its mean elimination half-life (t1/2) has been reported to be between 2.6 to 3.5 hours for MAA, which is further metabolized to FAA. nih.gov

N-Acetylation Pathways

Formation of 4-N-Acetylaminoantipyrine (4-AAA)

Another significant metabolic pathway involves the formation of 4-aminoantipyrine (4-AA) from 4-MAA via N-demethylation, also primarily occurring in the liver. mdpi.comresearchgate.netfrontiersin.org Subsequently, 4-AA undergoes N-acetylation to form 4-N-acetylaminoantipyrine (4-AAA). researchgate.netfrontiersin.orgmdpi.comresearchgate.netfrontiersin.orgnih.gov This acetylation step is catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme system. researchgate.netfrontiersin.orgmdpi.comresearchgate.netfrontiersin.orgnih.gov Like 4-FAA, 4-AAA is an inactive metabolite. plos.orgresearchgate.net

Influence of N-Acetyltransferase Polymorphism on Metabolism

Table 1: Influence of NAT2 Phenotype on Dipyrone Metabolite Kinetics

| Metabolite | Acetylator Phenotype | Rate of Formation (ml·min⁻¹·kg⁻¹) nih.gov | Half-life (t1/2) (hours) nih.gov |

| 4-AA | Slow | 0.25 | 5.5 |

| 4-AA | Rapid | 0.1 | 3.8 |

| 4-AAA | Slow | 0.75 | N/A |

| 4-AAA | Rapid | 7.53 | N/A |

Investigations of Metabolite Formation Kinetics

Investigations into the kinetics of dipyrone metabolite formation have provided insights into the drug's disposition. Following oral administration, dipyrone is rapidly hydrolyzed, and its metabolites are subsequently formed and excreted. researchgate.netnih.gov Pharmacokinetic parameters for these metabolites have been determined in various studies. For example, after a single oral 1.0 g dose of dipyrone, the formation and urinary excretion of 4-MAA, 4-AA, 4-FAA, and 4-AAA were quantified. nih.gov Nonlinear pharmacokinetics, consistent with a shift in 4-MAA metabolism from 4-FAA to 4-AA, has been observed in single and multiple-dose studies. nih.gov The apparent clearance of 4-MAA was noted to decrease by 22% during multiple administrations and by 33% in elderly individuals. nih.gov The plasma concentration-time curves of the four main metabolites (4-MAA, 4-AA, 4-FAA, and 4-AAA) have been characterized, with 4-MAA consistently reaching the highest plasma concentrations. frontiersin.org

Table 2: Relative Plasma Cmax of Dipyrone Metabolites (Single Dose) frontiersin.org

| Metabolite | Relative Cmax (compared to 4-MAA) |

| 4-MAA | Highest (Reference) |

| 4-AA | 10–20 times lower |

| 4-AAA | 10–20 times lower |

| 4-FAA | 10–20 times lower |

In Vitro Models for Metabolic Research (e.g., Liver Microsomes, Supersomes)

In vitro models play a crucial role in understanding the metabolic pathways of drugs like dipyrone, allowing for the identification of metabolites, the enzymes involved, and potential interspecies differences. scispace.comescientificpublishers.comnih.govadmescope.com Commonly utilized in vitro systems for drug metabolism research include:

Human Liver Microsomes (HLM): These subcellular fractions are widely used for studying oxidative (CYP-mediated) metabolism and are valuable for metabolite identification, evaluating interspecies differences, and predicting in vivo clearance. scispace.comescientificpublishers.comadmescope.com

Supersomes: These are recombinant enzyme preparations, often containing specific CYP isoforms, which are particularly useful for identifying the precise cytochrome P450 enzymes involved in the metabolism of a drug candidate. nih.govnih.gov Studies using supersomes have identified CYP1A2 as the major enzyme for 4-MAA N-demethylation and 4-FAA formation. nih.gov

Hepatocytes: As cellular models, primary hepatocytes offer a comprehensive representation of hepatic metabolism, capable of producing a metabolic profile very similar to that found in vivo, encompassing both oxidative and conjugative pathways. scispace.comescientificpublishers.comnih.govadmescope.com

S9 Fractions: These fractions contain both microsomal and cytosolic enzymes, providing a broader spectrum of metabolic reactions than microsomes alone. scispace.comescientificpublishers.comadmescope.com

These in vitro methods enable researchers to investigate metabolic stability, compare metabolite profiles across species, and elucidate the enzymes involved in the biotransformation of compounds such as dipyrone. scispace.comescientificpublishers.comadmescope.com

Molecular and Cellular Mechanisms of Action of Dipyrone and Its Metabolites

Endocannabinoid System Modulation

Beyond COX inhibition, Dipyrone's analgesic effects are also linked to its modulation of the endocannabinoid system, a complex lipid signaling network involved in pain, inflammation, and other physiological processes nih.govsigmaaldrich.comctdbase.orgnih.govfishersci.compharmgkb.orgmassbank.eu.

The endocannabinoid system, comprising endocannabinoids, their receptors (CB1 and CB2), and enzymes responsible for their synthesis and degradation, plays a crucial role in Dipyrone's mechanism of action nih.govsigmaaldrich.comctdbase.orgnih.govfishersci.compharmgkb.orgmassbank.eu. Studies suggest that the analgesic effects of Dipyrone involve the activation of cannabinoid CB1 receptors nih.govsigmaaldrich.comctdbase.orgnih.govfishersci.commassbank.eu. For instance, Dipyrone treatment has been observed to induce effects similar to those caused by cannabinoid agonists, such as decreased locomotor activity, increased thermal analgesic response latency, and cataleptic and hypothermic states ctdbase.orgnih.gov. The administration of a CB1 receptor antagonist has been shown to reverse Dipyrone's effects on locomotor activity, cataleptic response, and thermal analgesia, indicating the involvement of CB1 receptors in these actions ctdbase.orgnih.gov. While CB1 receptors are strongly implicated, the role of CB2 receptors in Dipyrone's hypothermic effects has been less clear, with some studies showing no alteration by CB2 antagonists nih.gov. However, other studies indicate that active metabolites of Dipyrone can activate both CB1 and CB2 receptors sigmaaldrich.com.

Recent research has identified novel arachidonoyl-conjugated metabolites of Dipyrone, specifically arachidonoyl amides of 4-methylaminoantipyrine (ARA-4-MAA) and 4-aminoantipyrine (B1666024) (ARA-4-AA) fishersci.com. These metabolites are formed in vivo, and their formation can be dependent on the activity of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of the endogenous cannabinoid anandamide.

These arachidonoyl amide metabolites have been shown to not only inhibit COX-1 and COX-2 but also to bind to cannabinoid receptors (CB1 and CB2) at low micromolar concentrations. This suggests that the endogenous cannabinoid system plays a role in Dipyrone's analgesic effects, possibly through an increase in endocannabinoid availability due to inhibition of COX and FAAH, which provides additional arachidonic acid as a substrate for endocannabinoid synthesis ctdbase.orgnih.gov. However, it is important to note that some studies have also reported that the thermal antinociceptive, hypothermic, and locomotor suppressive actions of Dipyrone can be mediated by a non-cannabinoid receptor mechanism and occur irrespective of FAAH-dependent arachidonoyl metabolites under non-inflammatory conditions. This indicates the complexity and multifaceted nature of Dipyrone's pharmacological profile.

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Modulation

The transient receptor potential ankyrin 1 (TRPA1) channel, expressed by nociceptors, plays a significant role in pain transduction nih.govtandfonline.com. Early hypotheses suggested that dipyrone might inhibit TRPA1 nih.gov. However, more recent studies indicate that while dipyrone itself does not activate human TRPA1 (hTRPA1) or human TRPV1 (hTRPV1) channels, its active metabolites, 4-MAA and 4-AA, do activate and sensitize these nociceptive ion channels in a redox-dependent manner nih.gov. The analgesic effect of dipyrone is substantially reduced in mice lacking the TRPA1 channel nih.govnih.gov. Pyrazolone (B3327878) derivatives, including dipyrone, have been shown to selectively antagonize TRPA1 activity in animal models of neuropathic and inflammatory pain, attenuating nociception and allodynia through a TRPA1-mediated mechanism, independently of prostaglandin (B15479496) production researchgate.net. These compounds can also reduce calcitonin gene-related peptide (CGRP) release from primary sensory neurons mediated by TRPA1 researchgate.net.

Neurotransmission and Ion Channel Modulation

Dipyrone's antinociceptive action involves glutamatergic mechanisms nih.govturkmedstudj.com. Studies have shown that both systemic (intraperitoneal, i.p.) and intrathecal (i.t.) administration of dipyrone can significantly and dose-dependently inhibit biting responses induced by intrathecal injections of glutamate (B1630785), trans-ACPD (a metabotropic glutamate receptor agonist), or substance P (SP) in mice nih.gov. Furthermore, dipyrone has been observed to cause a significant inhibition (37%) of [3H]glutamate binding in cerebral cortical membranes from both mice and rats at higher concentrations nih.gov. This suggests a modulatory effect on glutamate-induced hyperalgesia and an interaction with glutamate binding sites nih.gov.

Table 1: Effects of Dipyrone on Glutamatergic Mechanisms in Mice

| Mechanism | Route of Administration | Effect | ID50 Value (Mean) | Citation |

| Inhibition of [3H]glutamate binding | In vitro | 37% inhibition at higher concentration | N/A | nih.gov |

| Reversal of glutamate-induced hyperalgesia | Intraperitoneal (i.p.) | Dose-related antinociception | 9 µmol/kg | nih.gov |

| Reversal of glutamate-induced hyperalgesia | Intrathecal (i.t.) | Dose-related antinociception | 29 nmol/site | nih.gov |

| Reversal of glutamate-induced hyperalgesia | Intracerebroventricular (i.c.v.) | Dose-related antinociception | 94 nmol/site | nih.gov |

Dipyrone's antinociceptive effects also involve the inhibition of neurokinin-1 (NK-1) receptor-mediated responses nih.govnih.gov. Experimental evidence indicates that dipyrone, administered either systemically or intrathecally, contributes to its antinociceptive action by inhibiting neurokinin NK(1)-mediated responses nih.gov. The neurokinin-1 receptor is a G-protein coupled receptor whose activation by its natural ligand, Substance P, triggers intracellular signals mdpi.com.

The modulation of neuronal potassium channels is another proposed mechanism for dipyrone's analgesic effect researchgate.net. Specifically, the opening of neuronal ATP-sensitive potassium (KATP) channels has been implicated scielo.brnih.gov. Research suggests that 4-methylaminoantipyrine (4-MAA), a major active metabolite of dipyrone, mediates its anti-hyperalgesic effect through the activation of cGMP and subsequent opening of KATP channels nih.gov. The anti-hyperalgesic effect of dipyrone or 4-MAA can be reversed by glibenclamide, a known KATP channel blocker, further supporting this mechanism nih.gov. Potassium channels play crucial roles in maintaining resting cell membrane potential, modulating neuronal excitability, and regulating neurotransmitter release mdpi.commdpi.com.

Signaling Pathway Alterations

Dipyrone has been shown to inhibit the protein kinase C (PKC)-dependent pathway, contributing to its antinociceptive effects nih.govturkmedstudj.com. Studies in mice demonstrate that dipyrone, administered either systemically or intrathecally, produces a dose-dependent inhibition of phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced nociception nih.gov. PMA is an activator of protein kinase C, and its induced nociception is attenuated by dipyrone, providing experimental evidence for the involvement of PKC pathway inhibition in dipyrone's mechanism of action nih.gov.

Role of Arginine-Nitric Oxide-cGMP Pathway

Dipyrone and its active metabolites engage the L-arginine/nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, contributing to its analgesic effects in both peripheral tissues and the spinal cord. uni.lunih.govnorman-network.comresearchgate.netuni.lumassbank.eu Research suggests that metamizole (B1201355) facilitates the activation of the PI3Kγ/AKT/nNOS/cGMP pathway. This activation leads to the hyperpolarization of primary sensory neuron terminals, consequently reducing neuronal excitability and contributing to antinociception. uni.luuclouvain.be

The final step in this pathway is believed to involve the opening of ATP-sensitive K+ channels, which can be directly stimulated by cGMP or indirectly through protein kinase G (PKG) activation. researchgate.netctdbase.org Studies have demonstrated that inhibiting PKG or soluble guanylyl cyclase (an enzyme responsible for cGMP production) significantly diminishes the antinociceptive effects induced by dipyrone. researchgate.net

Central Nervous System Pathway Interactions

The pharmacological activity of dipyrone extends to the central nervous system (CNS), where its active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), can readily cross the blood-brain barrier and achieve therapeutic concentrations within the spinal cord. uclouvain.be The analgesic effects of metamizole are significantly influenced by central mechanisms. wikidata.orgnih.gov

Dipyrone's analgesic action is partly attributed to its interaction with the descending pain inhibitory pathways. sigmaaldrich.com This includes the involvement of the descending serotonergic and noradrenergic systems. nih.gov A key mechanism identified is the agonistic effect of metamizole's active metabolites on type 1 cannabinoid (CB1) receptors. This interaction leads to a reduction in GABAergic transmission within the periaqueductal gray matter (PAG), which in turn disinhibits glutaminergic activating neurons. This disinhibition then initiates the descending pathway, resulting in antinociception. fishersci.sesigmaaldrich.comuclouvain.be

The periaqueductal gray (PAG) and its subsequent projection to the rostral ventromedial medulla (RVM) are critical components of the endogenous descending pain-control system. metabolomicsworkbench.org Microinjection of metamizole directly into the PAG has been shown to induce antinociception. fishersci.semetabolomicsworkbench.org This effect is mediated, in part, by the activation of the endogenous opioidergic system, as its efficacy is reduced by the administration of naloxone, an opioid antagonist, into the PAG. fishersci.semetabolomicsworkbench.org

Furthermore, the antinociceptive action of metamizole within the PAG during inflammatory conditions is linked to endocannabinoids. The effect is notably attenuated by the administration of CB1 cannabinoid receptor antagonists in both the PAG and the RVM, highlighting the involvement of this system. nih.govnih.gov In experimental models, metamizole microinjected into the PAG in naive animals depresses the activity of pain-facilitating "on-cells" and increases the activity of pain-inhibiting "off-cells" in the RVM, thereby contributing to antinociception. metabolomicsworkbench.orgnih.gov Repeated administration of metamizole into the PAG can lead to tolerance, characterized by the failure of these RVM on- and off-cells to respond, and can also induce cross-tolerance to morphine. metabolomicsworkbench.orgnih.gov

Mechanisms of Antipyretic Action (PGE2-dependent and Independent Pathways)

Dipyrone demonstrates a pronounced antipyretic effect. fishersci.senih.gov The mechanism underlying this action is multifaceted, involving both prostaglandin (PG)-dependent and PG-independent pathways. fishersci.sewikipedia.orgnih.govzenodo.orgguidetopharmacology.org

Some studies indicate that dipyrone's antipyretic effect is linked to the inhibition of prostaglandin E2 (PGE2) synthesis, particularly within the hypothalamus, which is a key thermoregulatory center. However, other research findings suggest that the antipyretic effect of metamizole may be unrelated to the inhibition of hypothalamic PGE2 synthesis. fishersci.sewikidata.orgzenodo.org

Detailed research findings indicate differential effects among dipyrone's metabolites:

4-methylaminoantipyrine (MAA) : Inhibits both PGE2-dependent and PGE2-independent fever pathways. zenodo.org

4-aminoantipyrine (AA) : Primarily blocks PGE2-dependent fever pathways. zenodo.org

Metamizole is also thought to inhibit central cyclooxygenase-3 (COX-3), a splice variant of COX-1 predominantly found in the CNS, which contributes to the reduction of PGE2 synthesis. fishersci.senih.govguidetopharmacology.org This distinct pharmacological profile, which includes non-COX related mechanisms such as interaction with the central endothelin system, differentiates dipyrone's antipyretic action from that of classic NSAIDs.

Spasmolytic Mechanisms (e.g., Inhibition of Intracellular Ca2+ Release)

Dipyrone exhibits a significant spasmolytic effect, which is its ability to relax smooth muscle contractions. fishersci.sewikipedia.orgwikipedia.orgnih.govsigmaaldrich.comuni.luguidetopharmacology.org This property is largely associated with the inhibition of intracellular Ca2+ release. fishersci.sewikipedia.orgnih.govuni.luguidetopharmacology.org

Mechanistically, metamizole has been shown to reduce ATP-triggered intracellular free calcium levels and to inhibit G protein-coupled receptor (GPCR)-stimulated inositol (B14025) phosphate (B84403) accumulation. uni.lu This suggests that its spasmolytic effect may involve the inhibition of inositol phosphate (IP)-mediated calcium release from intracellular stores. fishersci.sewikipedia.orgnih.govuni.luguidetopharmacology.org The active metabolites of metamizole can directly inhibit the activity of phospholipase C or indirectly inhibit GPCRs that activate phospholipase C, both leading to a reduction in intracellular Ca2+ concentrations. wikipedia.org Furthermore, metamizole has been observed to open ATP-sensitive potassium channels, which contributes to smooth muscle relaxation. wikipedia.org Some evidence also points to direct β2-adrenoceptor activation by its active metabolites. wikipedia.org

Impact on Cellular Processes and Gene Expression

While the preceding sections detail specific molecular and cellular interactions of dipyrone and its metabolites, explicit detailed research findings focusing broadly on "Impact on Cellular Processes and Gene Expression" beyond these described mechanisms are limited in the provided sources. The mechanisms discussed, such as the modulation of prostaglandin synthesis, nitric oxide-cGMP signaling, calcium handling, and receptor interactions, inherently involve alterations in cellular processes. For instance, the activation of specific pathways like PI3Kγ/AKT/nNOS/cGMP affects neuronal excitability uni.luuclouvain.be, and the inhibition of intracellular calcium release impacts smooth muscle contraction fishersci.sewikipedia.orgnih.govuni.luguidetopharmacology.org. One study indicated that intraperitoneal administration of metamizole in rats diminished the development of neuropathic pain by reducing the expression of pronociceptive interleukins uclouvain.be. However, comprehensive data on broad gene expression changes induced by dipyrone or its metabolites were not extensively detailed in the provided information.

Effects on Cell Proliferation and Viability in Specific Cell Lines

Dipyrone and its metabolites have demonstrated varying effects on cell proliferation and viability across different cell lines, particularly in human tumor models.

Antiproliferative Effects in Cancer Cell Lines: Metamizole has exhibited significant antiproliferative effects in several human tumor cell lines, including HeLa (human cervical cancer cells), HT-29 (human colorectal adenocarcinoma cells), and MCF-7 (human breast adenocarcinoma cells). These cell lines showed sensitivity to metamizole at concentrations exceeding 25 µg/mL. wikipedia.orgsigmaaldrich.comfishersci.ca The reduction in cell viability was observed to be both concentration- and time-dependent, with the most pronounced effects typically occurring at 48 hours of treatment. wikipedia.orgsigmaaldrich.com

The half-maximal inhibitory concentration (IC50) values for metamizole on these cell lines varied, indicating differential sensitivity:

| Cell Line | IC50 at 24 hours (µg/mL) | IC50 at 48 hours (µg/mL) |

| HeLa | 472.475 | 183.401 |

| HT-29 | 314.750 | 316.765 |

| MCF-7 | 561.792 | 29.297 |

Data derived from wikipedia.org.

Notably, MCF-7 cells displayed the highest sensitivity to metamizole at the 48-hour mark. wikipedia.org Beyond these, metamizole has also been shown to significantly inhibit cell proliferation in pancreatic cancer cell lines, specifically PaTu 8988 t and Panc-1, in a dose-dependent manner. rsc.org

Effects on Liver and Osteosarcoma Cell Lines: In the LX-2 liver cell line, metamizole and its primary metabolites, 4-MAA and 4-AA, induced a dose-dependent decrease in cell viability. At a concentration of 100 µg/mL, 4-MAA and 4-AA reduced cell viability to 68.4% and 74.86%, respectively, compared to 93.39% for metamizole at the same concentration. The lowest cell viability was observed with 4-AA (50.86%) and 4-MAA (53.63%) at 1000 µg/mL. wikipedia.org

Conversely, studies on canine (D-17) and human (U-2 OS) osteosarcoma cell lines revealed that metamizole, particularly at a concentration of 50 µg/mL, could exhibit cytoprotective properties and stimulate cell proliferation. Lower concentrations (0.5 and 5 µg/mL) did not elicit this effect. nih.gov This suggests that the impact of metamizole on cell viability and proliferation can be highly context-dependent, varying with cell type and concentration.

Modulation of Matrix Metalloproteinase (MMP) and Interleukin (IL) Gene Expression

The influence of dipyrone and its metabolites on the expression of Matrix Metalloproteinases (MMPs) and Interleukins (ILs) indicates its involvement in inflammatory and cellular remodeling processes. While direct comprehensive data on dipyrone's modulation of MMP and IL gene expression is limited in the provided sources, related findings suggest its impact on inflammatory mediators.

Metamizole has been reported to potentially inhibit JNK activation and the production of Tumor Necrosis Factor-alpha (TNF-α). wikipedia.org Furthermore, research in a rat model of neuropathic pain indicated that metamizole could influence cytokine levels in dorsal root ganglia, leading to a decrease in pronociceptive interleukins such as IL-1β, IL-6, and IL-18, as well as chemokines like CCL2, CCL4, and CCL7. rsc.org Additionally, dipyrone has been shown to significantly downregulate LPS-induced CCL-1/I-309 production in human monocyte cell line THP-1 and peripheral blood mononuclear cells (PBMCs). daneshyari.com

General mechanisms observed with other anti-inflammatory agents highlight that the reduction of inflammation can lead to decreased IL-6 concentrations, followed by reduced levels of MMPs. MMP expression is known to be regulated by interleukins, tissue inhibitors of metalloproteinases (TIMPs), and other factors. fishersci.nl Pro-inflammatory cytokines, such as IL-18 and IL-12, can enhance MMP-2 expression, while TNF-α can elevate MMP-9. fishersci.ca These broader observations provide a context for understanding how dipyrone's reported effects on cytokines might indirectly influence MMP activity.

Suppression of Cell Migration in Tumor Cell Models

Metamizole has demonstrated the capacity to suppress cell migration in various tumor cell models, suggesting a potential role in inhibiting invasive cellular processes.

In human tumor cell lines such as HeLa, HT-29, and MCF-7, metamizole significantly suppressed cell migration. wikipedia.orgsigmaaldrich.com This effect was particularly pronounced in HeLa cells. Quantitative data from wound-healing assays illustrate this suppression:

| Cell Line | Treatment | Migration Percentage at 24 hours | Migration Percentage at 48 hours | Migration Percentage at 72 hours |

| HeLa | Metamizole | 60.79 ± 1.21% | Not specified | Not specified |

| HeLa | Control | 88.92 ± 2.69% | Not specified | Not specified |

| HT-29 | Metamizole | Not specified | 17.87 ± 1.07% | Not specified |

| HT-29 | Control | Not specified | 25.81 ± 1.79% | Not specified |

| MCF-7 | Metamizole | Not specified | 82.86 ± 1.29% | 95.96 ± 1.81% |

| MCF-7 | Control | Not specified | 86.49 ± 1.29% | 100% |

Data derived from wikipedia.org.

These findings indicate that metamizole can significantly inhibit the migratory potential of these cancer cells, which is a crucial aspect of tumor progression and metastasis.

Immunological Mechanisms of Metamizole-Associated Hepatotoxicity

Although the precise mechanism of metamizole-induced liver injury is not fully elucidated, available data strongly suggest an immuno-allergic basis. guidetopharmacology.orgmassbank.eufishersci.dk

Cases of acute hepatitis, predominantly of a hepatocellular pattern, have been reported in patients treated with metamizole. The onset of these injuries can range from a few days to several months following the initiation of treatment. guidetopharmacology.orgmassbank.eu Clinical manifestations often include elevated serum liver enzymes, with or without the presence of jaundice. These symptoms frequently occur in conjunction with other signs of drug hypersensitivity reactions, such as skin rash, blood dyscrasias, fever, and eosinophilia, or may be accompanied by features suggestive of autoimmune hepatitis. guidetopharmacology.orgmassbank.eufishersci.dk

While most patients experience recovery upon discontinuation of metamizole, there have been isolated reports of progression to acute liver failure, in some severe cases necessitating liver transplantation. guidetopharmacology.orgmassbank.eufishersci.dk A key piece of evidence supporting an immunological mechanism comes from positive lymphocyte transformation tests (LTTs) observed in patients with metamizole-associated liver injury. This suggests a delayed hypersensitivity reaction involving T-cell activation. Further supporting this, in vitro investigations with metamizole's active metabolites, N-methyl-4-aminoantipyrine (4-MAA) and 4-aminoantipyrine (4-AA), did not reveal significant direct cytotoxicity in HepG2 and HepaRG liver cell lines. This absence of direct toxicity of the metabolites on liver cells reinforces the hypothesis of an immune-mediated mechanism for the liver injury.

Some reported cases also include symptoms like rash, fever, and eosinophilia. While autoantibodies such as ANA and AMA are often detected in these instances, immunoglobulin G (IgG) levels are typically normal, and liver histology does not consistently resemble that of classical autoimmune hepatitis. fishersci.dk Metamizole has also been rarely associated with severe adverse events affecting bone marrow and liver, including agranulocytosis, acute hepatitis, and acute liver failure. fishersci.dk

Structure Activity Relationship Sar Studies of Dipyrone and Its Derivatives

Elucidation of Pharmacologically Active Metabolites (4-MAA, 4-AA)

Both 4-MAA and 4-AA have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in pain and fever. nih.gov However, their mechanism of COX inhibition appears to differ from that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Instead of directly competing for the active site, it is suggested that these metabolites may act by sequestering radicals necessary for the catalytic activity of COX enzymes.

Studies have demonstrated that 4-MAA inhibits both COX-1 and COX-2 isoforms. nih.gov The antipyretic effects of dipyrone are largely attributed to the presence of 4-MAA and 4-AA in the central nervous system. Both metabolites have been shown to reduce fever induced by lipopolysaccharide (LPS), a process dependent on prostaglandin (B15479496) E2 (PGE2) synthesis. Interestingly, only 4-MAA was effective against PGE2-independent fever, suggesting it possesses a broader mechanism of antipyretic action. Furthermore, 4-MAA has been identified as the metabolite responsible for the hypothermic effects observed with dipyrone.

| Compound | Primary Action | Effect on PGE2-Dependent Fever | Effect on PGE2-Independent Fever | Hypothermic Effect |

|---|---|---|---|---|

| 4-MAA | COX-1 and COX-2 inhibition | Inhibits | Inhibits | Induces |

| 4-AA | COX inhibition | Inhibits | No effect | No effect |

Identification and Characterization of Novel Bioactive Metabolites

Beyond the well-characterized primary metabolites, research has identified novel bioactive metabolites of dipyrone that expand its known pharmacological profile. Notably, two arachidonoyl amides of the primary metabolites have been discovered: N-arachidonoyl-4-methylaminoantipyrine and N-arachidonoyl-4-aminoantipyrine. researchgate.net These metabolites are formed in the central nervous system and are thought to contribute significantly to dipyrone's analgesic effects through their interaction with the endocannabinoid system. researchgate.net

These novel metabolites have been shown to bind to both cannabinoid receptors, CB1 and CB2. researchgate.net Their formation is believed to be mediated by fatty acid amide hydrolase (FAAH). nih.gov In addition to their activity at cannabinoid receptors, these arachidonoyl amides also exhibit inhibitory effects on COX-1 and COX-2. researchgate.net This dual mechanism of action, targeting both the endocannabinoid system and prostaglandin synthesis, represents a significant finding in understanding the multifaceted analgesic properties of dipyrone. nih.gov

Furthermore, N-arachidonoyl-4-methylaminoantipyrine has been reported to interact with transient receptor potential vanilloid 1 (TRPV1) channels, which are crucial in pain signaling. nih.gov This interaction provides another potential pathway through which dipyrone exerts its analgesic effects.

| Compound | Cannabinoid Receptor Binding | COX Inhibition | TRPV1 Channel Interaction |

|---|---|---|---|

| N-arachidonoyl-4-methylaminoantipyrine | CB1 and CB2 | COX-1 and COX-2 | Active |

| N-arachidonoyl-4-aminoantipyrine | CB1 and CB2 | COX-1 and COX-2 | Not specified |

Design and Synthesis of Dipyrone Analogs for Mechanistic Probes

To further investigate the structure-activity relationships and mechanisms of action of dipyrone and its metabolites, researchers have designed and synthesized various analogs. The synthesis of the individual metabolites, such as 4-MAA and 4-AA, has been crucial for isolating and evaluating their specific pharmacological effects, as described in the preceding sections. semanticscholar.org

More targeted approaches have involved the creation of novel molecules based on the core structures of dipyrone's building blocks, antipyrine (B355649) and pyrazolone (B3327878). For instance, a series of novel heterocyclic derivatives incorporating antipyrine and pyrazolone moieties have been synthesized to probe their anti-inflammatory activity and COX inhibitory potential. nih.govresearchgate.net This research involves creating new chemical entities to systematically explore how structural modifications affect their interaction with COX-1 and COX-2. nih.govresearchgate.net By evaluating the inhibitory activity of these synthesized analogs, researchers can deduce key structural features required for potent and selective COX inhibition. nih.govresearchgate.net Such studies, often complemented by molecular docking calculations, help to refine the understanding of the pharmacophore and guide the design of future compounds with potentially improved therapeutic profiles. nih.govresearchgate.net

Another strategy has been the development of hybrid molecules. For example, structural analogs of the arachidonoyl amide metabolites have been created by replacing the arachidonate (B1239269) portion with substituted arylacetic or arylpropionic moieties found in some NSAIDs. researchgate.net This approach aims to create mechanistic probes to better understand the interaction with cannabinoid receptors and other targets.

Advanced Analytical Methodologies for Dipyrone and Metabolite Characterization

Interference Studies in Analytical Assays (e.g., with Catecholamines)

The presence of dipyrone (metamizole) and its metabolites can significantly interfere with the analytical determination of various endogenous compounds, particularly catecholamines, in biological samples. This interference is a critical consideration in clinical diagnostics, as it can lead to erroneous results and potentially misguide medical decisions. researchgate.netoup.com

A notable area of interference involves high-performance liquid chromatography with electrochemical detection (HPLC-ECD) methods used for the quantification of plasma catecholamines. Studies have reported the observation of an unknown peak in plasma catecholamine chromatograms from patients who had received dipyrone, either orally or intravenously, within 12 hours before blood collection. This spurious peak has been shown to interfere directly with the internal standard, 3,4-dihydroxybenzylamine (B7771078) (DHBA), which is commonly added during the analysis to ensure accuracy and reproducibility. researchgate.netoup.com The co-elution of dipyrone metabolites with DHBA can lead to factitiously elevated levels of measured catecholamines, such as adrenaline (epinephrine), thereby producing misleading results. researchgate.net

Conversely, the determination of urinary catecholamines appears to be less susceptible to interference from dipyrone metabolites. researchgate.netnih.gov This differential effect suggests variations in the metabolic pathways or sample matrix complexities between plasma and urine that influence the analytical outcome.

The primary active metabolites of dipyrone, which contribute to its pharmacological effects and are implicated in analytical interferences, include 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA). Other metabolites, such as 4-formylaminoantipyrine (B29614) (FAA) and 4-acetylaminoantipyrine (AAA), are also formed. psu.edumdpi.com The exact metabolite(s) responsible for the specific interference with DHBA in HPLC-ECD assays for plasma catecholamines have been hypothesized to be related to the administration of dipyrone and/or its metabolites. oup.com

The following table summarizes the observed interference:

| Analyte/Internal Standard Affected | Analytical Method | Type of Interference | Biological Matrix | Reference |

| 3,4-Dihydroxybenzylamine (DHBA) | HPLC-ECD | Spurious peak | Plasma | researchgate.netoup.com |

| Catecholamines (e.g., Adrenaline) | HPLC-ECD | Factitiously raised values | Plasma | researchgate.net |

| Urinary Catecholamines | Various (e.g., fluorimetric, HPLC-ECD) | Minimal/No interference | Urine | researchgate.netnih.gov |

This interference highlights the importance of obtaining a comprehensive medication history from patients prior to performing analytical assays for catecholamines, especially when using HPLC-ECD methods for plasma samples, to avoid misdiagnosis or inappropriate clinical management. scielo.brscielo.br

Environmental Fate and Ecotoxicological Research

Ecotoxicity Assessment in Aquatic Organisms

Impact on Microorganisms (e.g., Aliivibrio fischeri)

Investigations into the ecotoxicological impact of Dipyrone on microorganisms have included studies using Aliivibrio fischeri, a bioluminescent bacterium often employed in toxicity assessments. Research has shown that the presence of Dipyrone and its by-products can significantly inhibit the bioluminescence of Aliivibrio fischeri. For instance, a 79% bioluminescent bacteria-inhibition was observed immediately after the addition of Dipyrone to anaerobic digestion effluent. uni.luwikipedia.org Furthermore, continuous exposure to Dipyrone by-products in long-term anaerobic digestion systems led to a reduction in bioluminescence of up to 88.8% after 39 days, which was attributed to the accumulation of these metabolites. uni.lu The main metabolite, 4-methylaminoantipyrine (4-MAA), and other transformation products, although showing some removal in batch tests, continuously accumulated in long-term systems, indicating their recalcitrant nature and potential for long-term effects on freshwater organisms. uni.luwikipedia.org The toxicity of these by-products was largely attributed to the hydrazinic group, as predicted by ecotoxicological software. uni.luwikipedia.org

The following table summarizes the observed inhibition of Aliivibrio fischeri bioluminescence:

| Exposure Condition | Bioluminescence Inhibition (%) | Reference |

| Immediate after Dipyrone addition (AD effluent) | 79 | uni.luwikipedia.org |

| After 39 days of continuous feeding (AD effluent) | Up to 88.8 | uni.lu |

Effects on Plant Germination and Growth (e.g., Lactuca sativa)

The effects of Dipyrone on plant germination and growth have also been studied, with Lactuca sativa (lettuce) being a common test species. Interestingly, while Dipyrone by-products showed inhibitory effects on Aliivibrio fischeri, the germination of Lactuca sativa seeds and the growth of Raphidocelis subcaptata were stimulated under the same conditions. uni.luwikipedia.org This contrasts with studies on other pharmaceuticals, such as paracetamol, ibuprofen, and amoxicillin, which have shown indications of acute toxicity on the early growth of Lactuca sativa, with root elongation often being the most sensitive endpoint. mims.comnorman-network.comatamanchemicals.com

Investigations in Fish Species (e.g., Rhamdia quelen)

The potential toxic effects of Dipyrone on aquatic environments have been evaluated using the native fish species Rhamdia quelen (silver catfish). Fish were exposed to varying concentrations of Dipyrone (0.5, 5, and 50 μg/L) in water for 15 days, and a range of biomarkers were assessed to understand the subchronic effects. uni.lufishersci.sewikipedia.org

Exposure to Dipyrone resulted in notable changes in the hematological and biochemical profiles of Rhamdia quelen. Hematological parameters, including hematocrit, red blood cell counts, and thrombocyte counts, were observed to decrease across all three exposed groups compared to the control group. uni.lufishersci.sewikipedia.org Biochemically, the activity of glutathione (B108866) S-transferase (GST) decreased at the highest Dipyrone concentration (50 μg/L) relative to the control group. uni.lufishersci.sewikipedia.org However, other studies investigating the effects of Dipyrone on Rhamdia quelen found no changes in catalase activity or lipid peroxidation products in the liver, indicating a specific impact on certain enzymatic pathways rather than a broad oxidative stress response. nih.gov

The following table summarizes key hematological and biochemical biomarker changes in Rhamdia quelen after 15 days of Dipyrone exposure:

| Biomarker | Observed Change (relative to control) | Concentration(s) | Reference |

| Hematocrit | Decreased | All three | uni.lufishersci.sewikipedia.org |

| Red Blood Cells | Decreased | All three | uni.lufishersci.sewikipedia.org |

| Thrombocyte Counts | Decreased | All three | uni.lufishersci.sewikipedia.org |

| Glutathione S-transferase (GST) | Decreased | Highest | uni.lufishersci.sewikipedia.org |

| Catalase activity | No change | Not specified | nih.gov |

| Lipid peroxidation products | No change | Not specified | nih.gov |

Dipyrone exposure in Rhamdia quelen also induced significant genetic and morphological alterations. The comet assay, a method for detecting DNA damage, revealed DNA damage even at the lowest tested concentration of Dipyrone (0.5 μg/L). uni.lufishersci.sewikipedia.org This genotoxic effect suggests that constant exposure to Dipyrone can pose potential risks to aquatic organisms. uni.lufishersci.sewikipedia.org Furthermore, significant kidney damage was observed as a morphological biomarker, indicating organ-specific toxicity. uni.lufishersci.sewikipedia.org Researchers hypothesize that the genotoxic effects of Dipyrone might be linked to its potential transformation into N-nitrosodimethylamine (NDMA), a known genotoxic and carcinogenic N-nitrous compound. wikipedia.org

Predictive Ecotoxicology Modeling (e.g., QSAR)

Predictive ecotoxicology modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, plays a crucial role in assessing the potential hazards of chemical compounds like Dipyrone, especially when experimental ecotoxicity data are limited. uni-freiburg.deataman-chemicals.comuni.lu QSAR models utilize the chemical structure of a substance to predict its biological activity or toxicity. For Dipyrone, software like ECOSAR has been employed to predict the toxicity of its by-products, with the hydrazinic group identified as a key contributor to their toxicity. uni.luwikipedia.org

These models are vital for evaluating the environmental fate and effects of pharmaceuticals, including their biodegradability and potential to act as Persistent, Bioaccumulative, and Toxic (PBT) compounds. uni.luuni.lu It is emphasized that including metabolites in screening analyses and QSAR predictions is crucial for a comprehensive risk assessment, as they can exhibit different and sometimes higher toxicity than the parent compound. uni.lu For instance, while the parent compound Dipyrone was categorized as a medium risk for green algae, several of its metabolites, namely 4-aminoantipyrine (B1666024) (4-AA), 4-acetylaminoantipyrine (4-AAA), 4-formylaminoantipyrine (B29614) (4-FAA), and 4-methylaminoantipyrine (4-MAA), were classified as high risk, particularly for green algae and daphnids, exceeding the trigger value for environmental risk. wikipedia.org

High-Throughput Ecotoxicology (HITEC) Approaches

High-Throughput Ecotoxicology (HITEC) approaches are transforming conventional toxicity testing for non-human organisms by developing novel, automated methods that complement traditional lower-throughput assays. These approaches leverage advancements from human toxicology and adapt them for environmentally relevant species. A key aspect of HITEC is the application of "Cell Painting" or high-throughput phenotypic profiling to various cell lines, including those from fish.

HITEC aims to facilitate the screening of a large number of chemicals at a significantly higher throughput than conventional methods. This enables the testing of compounds in diverse taxa that might not be feasible for in vivo testing. Ultimately, the integration of such in vitro and in silico approaches holds the potential to reduce or even replace the reliance on in vivo fish toxicity testing, offering a more efficient and ethically considerate means of assessing ecological hazards.

Ethical and Regulatory Considerations in Historical Research Context

Scientific Basis of Historical Regulatory Actions and Withdrawals (focus on mechanistic findings that informed decisions)

Dipyrone (metamizole) has faced regulatory actions and withdrawals in various countries primarily due to its association with agranulocytosis, a severe and potentially fatal adverse effect wikipedia.orglipidmaps.orguni.lufishersci.cabmrb.io. The scientific rationale behind these regulatory decisions is rooted in the mechanistic understanding of how Dipyrone can induce this blood dyscrasia.

The precise mechanism of metamizole-induced agranulocytosis is not fully understood but is broadly accepted to involve both immunological and toxic reactions uni.lufishersci.camims.com. One proposed immune-mediated mechanism suggests that the drug or its metabolites irreversibly bind to the neutrophil membrane, subsequently leading to T lymphocytes or antibodies causing cell lysis lipidmaps.orgmims.com. Specifically, the formation of drug-dependent anti-neutrophil antibodies has been demonstrated to require covalent binding of neutrophils to metamizole (B1201355) and its metabolites lipidmaps.org. Direct toxicity towards progenitor cells in the bone marrow has also been implicated fishersci.ca. The onset of agranulocytosis is unpredictable, with fatal cases reported following both short-term and long-term administration wikipedia.org.

These mechanistic concerns directly informed regulatory actions. For instance, Dipyrone was withdrawn from the market in Canada in 1963, followed by the United States in 1973 (with approvals formally withdrawn on June 27, 1977), Sweden in 1974, and Singapore in 1978 lipidmaps.orgfishersci.cabmrb.io. In Germany, the rare but potentially fatal risk of agranulocytosis led to the introduction of compulsory prescriptions for metamizole in 1987 fishersci.at.

Beyond agranulocytosis, research has elucidated other mechanistic aspects of Dipyrone's action. Its primary active metabolites are 4-methyl-amino-antipyrine (4-MAA) and 4-amino-antipyrine (4-AA) lipidmaps.orgmims.comfishersci.atwikidata.orgwikipedia.org. These metabolites are known to inhibit prostaglandin (B15479496) E2 (PGE2)-induced hyperalgesia lipidmaps.org. Dipyrone generally inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, leading to a reduction in prostaglandin and thromboxane (B8750289) production in both the peripheral and central nervous systems wikidata.org. The decrease in prostaglandins (B1171923) in the spinal medulla is associated with pain management wikidata.org. Furthermore, 4-AA and 4-MAA inhibit prostaglandin production in the hypothalamic preoptic nucleus, which plays a role in fever mechanisms wikidata.org. Other proposed mechanisms include the stimulation of cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid type-1 (TRPV1) channels, as well as involvement of serotonergic and noradrenergic systems lipidmaps.orgwikidata.orgscribd.comguidetopharmacology.org. The analgesic effect may also arise from a dual mechanism involving COX enzyme inhibition and cannabinoid receptor stimulation, with the acylation of its primary metabolite 4-AA with arachidonic acid being a prerequisite for this combined action scribd.com.

Evolution of Research Ethics in Pharmaceutical Development Related to Dipyrone

The provided information does not detail a specific historical "evolution" of research ethics in pharmaceutical development directly attributable to Dipyrone itself. However, contemporary research involving Dipyrone consistently demonstrates adherence to established ethical guidelines prevalent in modern pharmaceutical development.

Studies investigating Dipyrone's effects rigorously comply with ethical standards, including obtaining approval from institutional ethics committees thermofisher.comwikidoc.orgwikipedia.org. For example, a study examining Dipyrone's impact on cells isolated from intervertebral disc tissue received ethical approval from the Istanbul Medipol University School of Medicine, and written informed consent was secured from all participating subjects thermofisher.com. Similarly, a clinical research project assessing Dipyrone's influence on platelet reactivity in patients undergoing peripheral artery revascularization was approved by an institutional ethics committee, and written consent was obtained from all patients wikidoc.org. An observational study analyzing adverse events linked to Dipyrone administration also affirmed its adherence to protocols concerning patient data confidentiality and privacy, explicitly stating that no patient data were presented in the article wikipedia.org. These instances highlight the current ethical framework for conducting research involving Dipyrone, emphasizing the importance of institutional oversight and informed patient consent.

The absence of a distinct historical shift in broader ethical principles of pharmaceutical development directly triggered by Dipyrone in the available data suggests that while the drug's safety profile led to specific regulatory actions, it did not necessarily instigate a fundamental re-evaluation of research ethics beyond the general advancements in pharmacovigilance and patient safety standards that have evolved over time across the pharmaceutical industry.

Future Directions in Dipyrone Research

Deeper Elucidation of Remaining Molecular Mechanisms

The precise molecular mechanisms underlying dipyrone's analgesic action are still not fully elucidated alchetron.com. While it is recognized that dipyrone, through its active metabolites, weakly inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms, thereby reducing prostaglandin (B15479496) synthesis, this inhibition alone does not fully account for its potent analgesic effects alchetron.com. Studies indicate that 4-methylaminoantipyrine (MAA), a primary active metabolite of dipyrone, exhibits substantial and nearly equipotent inhibition of COX isoforms, with in vitro IC50 values of 2.55 µmol/L for COX-1 and 4.65 µmol/L for COX-2. This suggests that a significant portion of its analgesic action may involve peripheral mechanisms.

Development of New Analogs Based on Advanced Mechanistic Insights

The emerging understanding of dipyrone's multifaceted mechanism of action, particularly the identification of arachidonoyl amides as active metabolites, opens promising avenues for the development of new drug analogs. The concept that dipyrone acts as a prodrug, being metabolically converted to these fatty acid derivatives that elicit analgesic effects, provides a foundation for rational drug design.

Future research will focus on synthesizing novel compounds that mimic or enhance the activity of these arachidonoyl amides. By designing new fatty acid derivatives, it may be possible to develop pain relievers with higher intrinsic activity than dipyrone itself, potentially allowing for lower effective dosages. This approach could lead to the creation of more targeted analgesics with improved efficacy and potentially different side effect profiles, based on a deeper understanding of structure-activity relationships derived from these advanced mechanistic insights.

Refinement of Analytical Methodologies for Complex Environmental and Biological Matrices

Accurate and sensitive detection of dipyrone and its metabolites in various complex matrices is essential for both pharmacokinetic studies and environmental monitoring. Current analytical methodologies for dipyrone and its metabolites include high-performance liquid chromatography (HPLC) with diode array detection, UV-visible spectrophotometry, near-infrared spectroscopy, optical methods, and capillary zone electrophoresis.

However, the future demands more refined techniques capable of handling complex environmental and biological matrices with greater precision and throughput. Advanced mass spectrometry-based methods, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are already being employed for their high selectivity and sensitivity in analyzing dipyrone metabolites in biological samples like plasma and environmental samples. Future research will focus on:

Enhanced Sensitivity and Selectivity: Developing methods that can quantify dipyrone and its transformation products at trace levels in diverse environmental samples (e.g., surface water, groundwater, wastewater, soil, sludge) and biological fluids.

High-Throughput Analysis: Designing methods that reduce analysis time and eliminate the need for extensive preconcentration steps, enabling more rapid and efficient screening of large numbers of samples.

Chiral Analysis: Optimizing analytical methods for the separation, identification, and quantification of chiral compounds, which is crucial given that some pharmaceuticals and their metabolites may exist as enantiomers with different environmental fates and biological activities.

Non-Target Screening: Advancing non-target screening approaches to identify previously unknown transformation products and emerging contaminants in recycled water and other environmental matrices.

Comprehensive Environmental Impact Assessment of Dipyrone and its Metabolites

The increasing consumption of pharmaceuticals globally has led to a significant presence of drug residues in wastewater and natural aquatic environments, classifying them as "compounds of emerging concern". Dipyrone and its metabolites are no exception, and a comprehensive assessment of their environmental impact is a critical future direction.

Studies have shown that dipyrone and its main metabolite, 4-methylaminoantipyrine (4-MAA), exhibit recalcitrant behavior under anaerobic degradation conditions, leading to their continuous accumulation in long-term anaerobic digestion systems. This accumulation raises concerns about their persistence in the environment. Research indicates that long-term exposure to 4-MAA can significantly impact freshwater organisms, with the toxicity of these by-products primarily attributed to the hydrazinic group.

Future research will focus on:

Fate and Transport: Investigating the complete environmental fate of dipyrone and its diverse transformation products in various environmental compartments (water, soil, sediment) under different conditions (aerobic, anaerobic, photolytic).

Ecotoxicity Profiles: Conducting comprehensive ecotoxicological studies on a broader range of aquatic and terrestrial organisms to assess both acute and chronic effects of dipyrone and its metabolites, including potential synergistic or additive toxicities with other co-occurring pollutants.

Biodegradation and Remediation Strategies: Developing and optimizing advanced treatment technologies for the removal and detoxification of dipyrone and its persistent metabolites from wastewater. This includes exploring methods such as adsorption, advanced oxidation processes (e.g., Fenton, photo-Fenton, H2O2 photolysis, TiO2 photocatalysis), and reductive degradation.

Risk Assessment: Integrating environmental occurrence data with ecotoxicity information to conduct thorough environmental risk assessments, informing regulatory frameworks and sustainable management practices.

Q & A

Q. What are the primary mechanisms of action of dipyrone as an analgesic and antipyretic?

Dipyrone’s metabolites, particularly 4-methyl-amino-antipyrine (MAA), inhibit cyclooxygenase (COX)-1 and COX-2 enzymes non-selectively, with IC50 values of 2.55 μmol/L (COX-1) and 4.65 μmol/L (COX-2) in vitro. This inhibition reduces prostaglandin synthesis, contributing to its analgesic and antipyretic effects. Notably, MAA plasma concentrations remain above IC50 thresholds for 8–12 hours post-administration, correlating with sustained COX suppression .

Q. What is the evidence for dipyrone’s association with agranulocytosis, and how should researchers assess this risk?

Agranulocytosis incidence varies geographically (risk ratio: 0.8–23.7), influenced by dosing patterns, treatment duration, and concomitant medications. Researchers should conduct pharmacovigilance studies with standardized hematological monitoring, particularly in regions where dipyrone is widely used. Integrative reviews synthesizing data from diverse populations (e.g., via SciELO, PubMed) are critical to contextualize risk factors .

Q. How effective is dipyrone compared to acetaminophen for postoperative pain relief?

In randomized trials, single-dose oral dipyrone (500 mg) achieved ≥50% pain relief in 73% of patients vs. 32% with placebo. Intravenous dipyrone (1 g) showed comparable efficacy to acetaminophen in migraine and tension-type headache, with no significant differences in adverse events. Researchers should prioritize double-blind designs with active comparators and standardized pain scales (e.g., VAS) .

Advanced Research Questions

Q. How can conflicting data on dipyrone’s antipyretic efficacy in ICU patients be resolved?

Retrospective studies report marginal temperature reductions with dipyrone (-0.8°C) vs. acetaminophen (-0.9°C), but lack untreated controls. Future trials should include untreated cohorts and use time-series analysis (e.g., Friedman test for paired temperature data). Sample sizes ≥765 patients are recommended to detect clinically relevant differences (e.g., 0.3°C) with 90% power .

Q. What methodological challenges arise when studying dipyrone’s neuroprotective potential in stroke models?

In vitro studies show dipyrone inhibits apoptosis in ischemic brain cells, but its prodrug nature limits direct COX inhibition in cell cultures. Researchers must prioritize in vivo models (e.g., rodent middle cerebral artery occlusion) with immunohistochemical analysis of apoptotic markers (e.g., caspase-3) and dose-response studies to validate neuroprotection without agranulocytosis risks .

Q. Why do pharmacokinetic studies of dipyrone’s active metabolite (MAA) show variability across populations?

Population pharmacokinetic analyses reveal age-dependent clearance reductions (p<0.05), with hepatic/renal function being poor predictors. Researchers should employ nonlinear mixed-effects modeling (NONMEM) to account for covariates like age and polypharmacy, particularly in geriatric cohorts .

Q. How does dipyrone’s COX inhibition profile compare to selective COX-2 inhibitors (e.g., celecoxib)?

Dipyrone’s metabolite MAA suppresses COX-2 by 87–94% at 500–1000 mg doses, exceeding celecoxib’s inhibition (∼80% at 200 mg). However, its non-acidic structure reduces gastrointestinal toxicity. Comparative studies should measure prostaglandin E2 levels in whole-blood assays to quantify isoform-specific effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in agranulocytosis incidence rates across regions?

Conflicting incidence data (e.g., 0.8 vs. 23.7 cases/million) may stem from genetic polymorphisms (e.g., HLA variants) or surveillance bias. Genome-wide association studies (GWAS) paired with national pharmacovigilance databases (e.g., FDA, ANVISA) are needed to identify genetic/environmental modifiers .

Q. What explains the modest antipyretic effect of dipyrone in ICU trials despite strong COX inhibition?

While dipyrone reduces temperature by 0.8–1.1°C in small observational studies, ICU trials show only -0.1°C incremental benefit vs. untreated patients. Confounders like sepsis-induced thermoregulatory dysfunction may attenuate effects. Researchers should stratify patients by infection status and use multivariate regression to adjust for covariates .

Experimental Design Recommendations

Q. What statistical approaches optimize power in dipyrone efficacy trials?

For non-normally distributed data (e.g., temperature curves), non-parametric tests (Mann-Whitney, Kruskal-Wallis) with Bonferroni-Holm correction are recommended. Sample size calculations should assume SD=1.0°C (based on HEAT trial placebo data) and include 15% attrition buffers .

Q. How can in vitro findings on dipyrone’s cytotoxicity be translated to in vivo models?

In vitro studies showing dipyrone-induced senescence in intervertebral disc cells lack relevance to intact organisms. Researchers should use 3D organoid cultures or animal models with pharmacokinetic profiling to mimic metabolite exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.